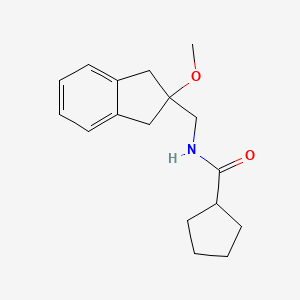

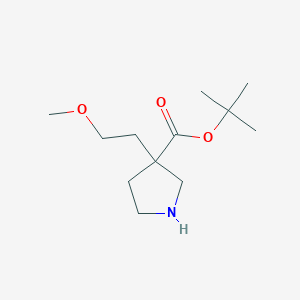

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

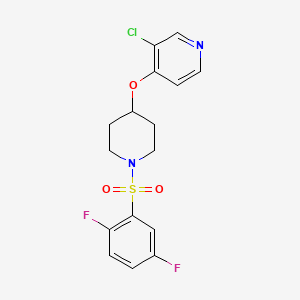

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as indene derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

Scientific Research Applications

Synthetic Utility in Organic Chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide, as a derivative of N-Methoxy-N-methylamide (Weinreb amide), is significant in organic synthesis. Weinreb amides serve as a versatile acylating agent for organolithium or organomagnesium reagents and as an aldehyde equivalent. Their synthetic utility is recognized in heterocyclic chemistry, total synthesis, and industrial applications on a kilogram scale, making them valuable in the pharmaceutical industry (Balasubramaniam & Aidhen, 2008).

Role in Enantioselective Synthesis

The compound plays a role in the enantioselective synthesis of complex organic compounds. For example, derivatives of this compound allowed the addition of Grignard reagents in the synthesis of enantioselective piperidines, which are crucial in the synthesis of various pharmaceuticals (Calvez, Chiaroni & Langlois, 1998).

Application in Heterocyclic Derivative Syntheses

In the field of heterocyclic chemistry, these compounds have been used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. This method leads to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline, which are significant in the development of new pharmaceuticals (Bacchi et al., 2005).

Versatility in Knorr Pyrrole Synthesis

Another notable application is in the Knorr pyrrole synthesis. N-Methoxy-N-methyl-α-enaminocarboxamides, starting from enamines and Weinreb α-aminoamides, are crucial for a versatile alternative in the synthesis of pyrroles, which are important in the development of various therapeutic agents (Alberola et al., 1999).

Contribution to Novel Synthetic Methods

The compound is also central in developing novel synthetic methods. For example, a new method for synthesizing N-Methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents was reported. This method allows for the production of Weinreb amides in high yields, which is beneficial for large-scale pharmaceutical production (Lee, 2007).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .

Biochemical Pathways

It is known that indole derivatives can affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

The diverse biological activities of indole derivatives suggest that they can have a variety of molecular and cellular effects .

properties

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-20-17(10-14-8-4-5-9-15(14)11-17)12-18-16(19)13-6-2-3-7-13/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXSIJZJJQCWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)

![NCGC00385163-01_C15H20O4_2(3H)-Furanone, dihydro-3-methylene-4-[(2E)-3-methyl-4-(tetrahydro-4-methyl-5-oxo-2-furanyl)-2-buten-1-yl]-, (4R)-](/img/structure/B2569200.png)

![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2569212.png)

![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)